Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate
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Overview
Description
Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate is an organic compound with the molecular formula C8H9NO2S It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a sulfanylmethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate typically involves the alkylation of 6-thioxo-1,4-dihydropyridines with methyl bromoacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylmethyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives without the sulfanylmethyl group.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate involves its interaction with various molecular targets and pathways. The sulfanylmethyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pyridine ring can engage in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methylpyridine-3-carboxylate: Similar structure but lacks the sulfanylmethyl group.
Ethyl 6-methylpyridine-2-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with similar compounds lacking the sulfanylmethyl moiety.
Properties
IUPAC Name |
methyl 6-(sulfanylmethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)6-2-3-7(5-12)9-4-6/h2-4,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANRSMUBYGACKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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